4-Hydroxyalternariol 9-methyl ether

Description

Contextualization as a Secondary Metabolite

4-Hydroxyalternariol (B563335) 9-methyl ether is classified as a secondary metabolite. np-mrd.org Unlike primary metabolites, which are essential for the growth, development, and reproduction of an organism, secondary metabolites are not directly involved in these fundamental processes. np-mrd.org Instead, they are often produced during the stationary phase of growth and can serve a variety of ecological functions, such as defense mechanisms or signaling molecules. np-mrd.org

This compound is produced by various species of fungi, most notably those belonging to the genus Alternaria. np-mrd.orgnih.gov Alternaria species are known to produce a wide array of secondary metabolites, with over 60 identified from Alternaria alternata alone. researchgate.netnih.gov Among these, 4-hydroxyalternariol 9-methyl ether and its close chemical relatives are significant due to their prevalence. The production of these metabolites is a complex process, influenced by genetic factors within the fungus and environmental conditions. nih.govresearchgate.net The biosynthesis of this compound is linked to the polyketide pathway, a common route for the synthesis of many fungal secondary metabolites. nih.govnih.gov

Structural Class and Related Congeners

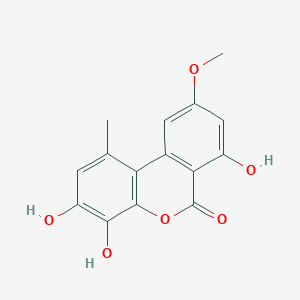

From a chemical standpoint, this compound belongs to the dibenzo-α-pyrones class of compounds. scispace.com This structural class is characterized by a core skeleton consisting of a dibenzo[c]chromen-6-one ring system. The specific chemical formula for this compound is C₁₅H₁₂O₆. nih.gov

Several related compounds, or congeners, share this dibenzo-α-pyrone core and are often found alongside this compound. The most notable of these are alternariol (B1665735) (AOH) and alternariol-9-methyl ether (AME). nih.govnih.gov These compounds differ in their hydroxylation and methylation patterns. This compound is a hydroxylated derivative of alternariol-9-methyl ether. nih.gov The biosynthesis of these related compounds is closely linked, with specific enzymes such as polyketide synthases and O-methyltransferases playing crucial roles in determining the final structure. nih.govnih.gov

The structural relationships between these key congeners are detailed in the table below.

| Compound Name | Chemical Formula | Key Structural Features |

| Alternariol (AOH) | C₁₄H₁₀O₅ | A dibenzo-α-pyrone with three hydroxyl groups. nih.gov |

| Alternariol-9-methyl ether (AME) | C₁₅H₁₂O₅ | A derivative of AOH where one hydroxyl group is methylated. nih.govnih.gov |

| This compound | C₁₅H₁₂O₆ | A hydroxylated form of AME. nih.govnih.gov |

Historical Perspective of Discovery and Early Research

The parent compound, alternariol-9-methyl ether, was first documented in scientific literature in 1953. np-mrd.org Early research focused on isolating and characterizing the secondary metabolites produced by Alternaria fungi due to their prevalence as plant pathogens. The title compound, this compound, was later identified as a metabolite of alternariol-9-methyl ether. nih.gov

Initial studies were primarily concerned with the isolation of these compounds from fungal cultures and the elucidation of their chemical structures. For instance, the compound was isolated from an endophytic fungus, Alternaria sp., obtained from the Madagascar periwinkle (Catharanthus roseus). nih.gov Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS/MS) have been instrumental in separating and identifying these metabolites from complex mixtures produced by the fungi. nih.gov The structural confirmation of this compound has been achieved through various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.govnih.gov While the biological activities of its congeners have been a subject of study for some time, dedicated research into the specific properties of this compound is a more recent development. screenlib.com

Structure

3D Structure

Properties

IUPAC Name |

3,4,7-trihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c1-6-3-10(17)13(18)14-11(6)8-4-7(20-2)5-9(16)12(8)15(19)21-14/h3-5,16-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYAURIYXKOUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Ecological Distribution

Fungal Bioproduction Sources

The production of 4-Hydroxyalternariol (B563335) 9-methyl ether is predominantly associated with fungi from the genus Alternaria, with various species and strains identified as sources. This compound is often produced alongside other related mycotoxins, such as alternariol (B1665735) (AOH) and alternariol 9-methyl ether (AME).

The genus Alternaria is the principal source of 4-Hydroxyalternariol 9-methyl ether. nih.gov Species within this genus are well-documented producers of a range of toxic secondary metabolites. plos.org

Recent research involving untargeted metabolomic analysis of 170 Alternaria fungal isolates from grapevines (Vitis vinifera) confirmed the production of 4-hydroxyalternariol methyl ether. nih.gov These isolates included species such as Alternaria alternata and those belonging to the Alternaria arborescens species complex, indicating that the capacity to produce this compound is widespread among common, plant-associated Alternaria fungi. nih.gov The compound was detected along with seven other major Alternaria-specific metabolites, including alternariol and alternariol monomethyl ether. nih.gov

One specific strain, the endophytic fungus Alternaria sp. Samif01, was isolated from the roots of the medicinal plant Salvia miltiorrhiza Bunge. nih.govresearchgate.net While this strain was noted for its production of the precursor compound, alternariol 9-methyl ether (AME), the biosynthetic pathways within Alternaria often involve hydroxylation steps that lead to derivatives like the 4-hydroxy form. nih.gov

Endophytic fungi, which live asymptomatically within plant tissues, are significant producers of bioactive metabolites. nih.gov The genus Alternaria includes many endophytic species capable of producing these compounds. For instance, Alternaria sp. Samif01, a known producer of the precursor AME, lives endophytically within the roots of Salvia miltiorrhiza. nih.govresearchgate.net Another endophytic Alternaria sp. was isolated from the plant Catharanthus roseus (Madagascar periwinkle). nih.gov

While some literature has identified other endophytic fungi like Nigrospora sphaerica and Phialophora sp. as producers of the parent compound alternariol 9-methyl ether (AME), direct evidence confirming their production of the specific 4-hydroxy derivative is not established. nih.gov

Currently, the known bioproduction of this compound is confined to the Alternaria genus. While other fungal genera may produce a vast array of secondary metabolites, existing research has not identified non-Alternaria species as natural sources of this specific compound.

Association with Host Organisms (e.g., Plants)

The distribution of this compound is directly tied to the habitats of its producing fungi. These fungi are often plant-associated, acting as pathogens or endophytes.

Alternaria species are recognized as ubiquitous plant pathogens, causing significant post-harvest rots and economic losses in various crops. nih.gov They are common contaminants of fruits, vegetables, and cereals. plos.orgresearchgate.net The detection of this compound in numerous Alternaria isolates from grapevines highlights a strong association with this host plant. nih.gov As endophytes, these fungi have been identified in a diverse range of hosts, including medicinal plants like Salvia miltiorrhiza and ornamental plants such as Catharanthus roseus. nih.govnih.gov

| Fungal Source | Fungal Type | Associated Host/Environment | Reference |

|---|---|---|---|

| Alternaria alternata | Pathogen / Endophyte | Grapevine (Vitis vinifera) | nih.gov |

| Alternaria arborescens species complex | Pathogen / Endophyte | Grapevine (Vitis vinifera) | nih.gov |

| Alternaria sp. Samif01 | Endophyte | Chinese Sage (Salvia miltiorrhiza) | nih.govresearchgate.net |

| Alternaria sp. | Endophyte | Madagascar Periwinkle (Catharanthus roseus) | nih.gov |

Environmental Detection and Prevalence

Given that Alternaria fungi are common contaminants of agricultural products, their mycotoxins are frequently detected in the food chain. The parent compounds, alternariol (AOH) and alternariol 9-methyl ether (AME), are known contaminants in cereals, fruits, and fruit juices. plos.org Analytical methods have been developed for the detection of these mycotoxins in foodstuffs such as tomato juice and sesame oil. nih.gov The co-occurrence of this compound with its precursors in fungal cultures suggests its potential presence as a contaminant in the same food and feed products. nih.gov

Biosynthetic Pathways and Genetic Regulation

Polyketide Biosynthesis Origin

The carbon skeleton of 4-Hydroxyalternariol (B563335) 9-methyl ether originates from the polyketide biosynthetic pathway, a common route for the synthesis of a wide array of fungal secondary metabolites. This pathway utilizes simple carboxylic acid units as precursors, assembling them into a long polyketide chain that is subsequently folded and cyclized to form the core structure of the molecule.

Precursor Utilization (e.g., Acetyl-CoA, Malonyl-CoA)

The biosynthesis of the precursor molecule, alternariol (B1665735) (AOH), is initiated with one molecule of acetyl-CoA serving as the starter unit and six molecules of malonyl-CoA as extender units nih.gov. Malonyl-CoA is itself derived from the carboxylation of acetyl-CoA, a key intermediate in central carbon metabolism. These precursor molecules provide the necessary carbon backbone for the construction of the heptaketide chain that will ultimately form the dibenzopyrone core of alternariol nih.gov. The assembly process involves a series of Claisen-type condensations, where the malonyl-CoA units are sequentially added to the growing polyketide chain figshare.comresearchgate.net.

Role of Polyketide Synthases (PKS)

The iterative condensation of acetyl-CoA and malonyl-CoA is catalyzed by a large, multifunctional enzyme known as a polyketide synthase (PKS) nih.gov. In Alternaria alternata, the PKS responsible for alternariol biosynthesis has been identified as a type I iterative PKS, designated as PksI or PksJ in different studies nih.govnih.govvt.edu. These fungal PKSs are large proteins containing multiple domains that act in a coordinated fashion to build the polyketide chain researchgate.netnih.gov. The key domains include a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP), which are essential for the chain elongation process. The PKS iteratively adds the two-carbon units from malonyl-CoA, controlling the length of the resulting polyketide chain. Following the assembly of the heptaketide intermediate, the PKS facilitates its cyclization and aromatization to yield the core structure of alternariol nih.gov.

Enzymatic Transformations from Alternariol

Once alternariol is synthesized, it undergoes a series of enzymatic modifications, known as tailoring reactions, to produce 4-Hydroxyalternariol 9-methyl ether. These transformations add functional groups to the AOH backbone, altering its chemical properties.

C-9 Hydroxylation and Methylation by Methyltransferases

The first tailoring step in the pathway leading to the target compound is the methylation of the hydroxyl group at the C-9 position of alternariol. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, which has been identified as OmtI within the AOH biosynthetic gene cluster nih.govnih.gov. This enzyme transfers a methyl group from SAM to the C-9 hydroxyl group of AOH, resulting in the formation of alternariol-9-methyl ether (AME) nih.govnih.gov. The gene omtI has been shown to be essential for AME production, as its deletion blocks the conversion of AOH to AME nih.gov.

Role of Monooxygenases and Dehydrogenases

The final step in the biosynthesis of this compound is the hydroxylation of alternariol-9-methyl ether (AME) at the C-4 position. This crucial oxidation reaction is catalyzed by a FAD-dependent monooxygenase, identified as MoxI, which is also encoded within the AOH biosynthetic gene cluster nih.govnih.gov. This enzyme introduces a hydroxyl group onto the aromatic ring of AME, yielding the final product, this compound (also referred to as 4-hydroxy-alternariol monomethyl ether or 4-OH-AME) nih.govnih.gov. FAD-dependent monooxygenases are a class of enzymes known to catalyze a wide range of oxidation reactions, including the hydroxylation of aromatic compounds nih.govnih.govmdpi.com. The alternariol biosynthetic gene cluster also contains a gene encoding a short-chain dehydrogenase (SdrI); however, its primary role is associated with the formation of other alternariol derivatives like altenusin, rather than the direct C-4 hydroxylation of AME nih.govnih.gov.

Identification and Characterization of Biosynthetic Gene Clusters

The genes encoding the enzymes responsible for the biosynthesis of this compound are organized into a biosynthetic gene cluster (BGC) in the genome of Alternaria species nih.gov. This clustering facilitates the co-regulation of the genes involved in the pathway. The AOH/AME gene cluster spans approximately 15-17 kb and, in addition to the core pksI gene, contains genes for the tailoring enzymes omtI (O-methyltransferase) and moxI (FAD-dependent monooxygenase), as well as sdrI (short-chain dehydrogenase), doxI (putative extradiol dioxygenase), and a transcriptional regulator gene, aohR nih.govnih.gov.

The function of this gene cluster has been confirmed through a combination of gene inactivation and heterologous expression studies. For instance, CRISPR/Cas9-mediated gene inactivation of genes within the cluster in A. alternata has elucidated their specific roles in the biosynthetic pathway nih.gov. Furthermore, the heterologous expression of pksI in a host organism like Aspergillus oryzae was sufficient for the production of AOH. Co-expression of pksI with the tailoring enzymes from the cluster resulted in the production of AME and 4-hydroxy-alternariol monomethyl ether, confirming the function of these enzymes in the pathway nih.gov.

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Gene | Function |

| Polyketide Synthase | pksI / pksJ | Catalyzes the formation of the alternariol backbone from acetyl-CoA and malonyl-CoA. |

| O-methyltransferase | omtI | Methylates the C-9 hydroxyl group of alternariol to form alternariol-9-methyl ether. |

| FAD-dependent Monooxygenase | moxI | Hydroxylates alternariol-9-methyl ether at the C-4 position to form this compound. |

| Short-chain Dehydrogenase | sdrI | Involved in the formation of other alternariol derivatives. |

| Transcriptional Regulator | aohR | Regulates the expression of the genes within the biosynthetic cluster. |

Core Gene Cluster Components (e.g., pksI, omtI, moxI, sdrI, doxI, aohR)

The gene cluster responsible for the production of alternariol (AOH) and its derivatives is a 15 kb-spanning region in the genome of Alternaria alternata. nih.gov Heterologous expression studies have been instrumental in elucidating the function of each component within this cluster. The expression of the polyketide synthase gene, pksI, in a host organism like Aspergillus oryzae is sufficient for the production of the parent compound, alternariol (AOH). nih.gov Subsequent modifications by other enzymes in the cluster lead to the formation of various derivatives, including this compound. nih.gov

The key components of this gene cluster and their putative functions are detailed below:

| Gene | Enzyme Type | Putative Function in Biosynthesis |

| pksI | Polyketide Synthase | Responsible for the synthesis of the core polyketide backbone that forms alternariol (AOH). nih.govnih.govresearchgate.net |

| omtI | O-methyltransferase | Catalyzes the methylation of AOH to produce alternariol 9-methyl ether (AME). nih.gov |

| moxI | FAD-dependent monooxygenase | Involved in the hydroxylation of AME, leading to the formation of this compound (4-OH-AME) and altenusin (ALN). nih.govresearchgate.net |

| sdrI | Short-chain dehydrogenase | A tailoring enzyme whose specific role in the formation of the final products is still being fully elucidated. nih.gov |

| doxI | Putative extradiol dioxygenase | Another tailoring enzyme within the cluster with a function that is not yet fully characterized. nih.gov |

| aohR | Transcription factor | A pathway-specific regulatory gene that controls the expression of other genes within the cluster, such as pksI. nih.gov |

This table summarizes the core components of the biosynthetic gene cluster responsible for the production of alternariol and its derivatives, including this compound.

Transcriptional Regulation of Biosynthesis Genes

The expression of the biosynthetic genes for this compound is a tightly controlled process involving both pathway-specific and global transcription factors. This regulation ensures that the production of these secondary metabolites occurs in response to specific developmental or environmental cues. mdpi.com

The pathway-specific transcription factor, aohR , located within the gene cluster, plays a crucial role in regulating the biosynthesis. nih.gov Deletion of the aohR gene has been shown to result in a decreased expression of pksI and a delay in the production of AOH. nih.gov Conversely, overexpression of aohR leads to an increased transcription of pksI and consequently, a higher production of AOH and its derivatives. nih.gov

In addition to the pathway-specific regulator, global transcription factors that respond to broader environmental signals, such as nutrient availability, also influence the expression of the AOH gene cluster. The GATA transcription factor AreA , which is involved in regulating nitrogen source utilization, has been shown to positively regulate the biosynthesis of AOH and AME. researchgate.net Transcriptomic analyses have revealed that the deletion of AaAreA significantly hinders the transcription of the mycotoxin biosynthetic genes, including aohR, pksI, and omtI. researchgate.net Further studies have demonstrated that AaAreA directly binds to the promoter region of aohR, thereby activating its transcription and initiating the cascade of gene expression required for mycotoxin production. researchgate.net

Strategies for Modulating Biosynthesis in Fungal Systems

Fungi possess a vast number of biosynthetic gene clusters, many of which are not expressed, or are expressed at very low levels, under standard laboratory conditions. nih.govfrontiersin.org These are often referred to as "silent" or "cryptic" gene clusters. Various strategies have been developed to activate these silent pathways and induce the production of novel or known secondary metabolites, including this compound.

Epigenetic Modifications (e.g., DNMT and HDAC Inhibitors)

Epigenetic regulation, which involves heritable changes in gene expression without altering the underlying DNA sequence, is a key mechanism controlling the expression of secondary metabolite gene clusters. nih.govfrontiersin.org Two major epigenetic mechanisms are DNA methylation and histone acetylation. Chemical modifiers that inhibit the enzymes responsible for these modifications can be used to induce the expression of otherwise silent gene clusters. nih.govnih.gov

DNA Methyltransferase (DNMT) Inhibitors : DNA methylation, typically associated with gene silencing, can be reversed by using DNMT inhibitors like 5-azacytidine (5-Aza). nih.gov Treating fungal cultures with these inhibitors can lead to the demethylation of DNA, relaxing the chromatin structure and allowing for the transcription of previously silent genes. nih.govresearchgate.net Studies on Alternaria alternata have shown that treatment with 5-Aza can affect the expression of polyketide synthase (PKS) genes and alter the production of secondary metabolites. nih.gov

Histone Deacetylase (HDAC) Inhibitors : The acetylation state of histones plays a critical role in regulating gene expression. Histone deacetylases (HDACs) remove acetyl groups, leading to a more compact chromatin structure and transcriptional repression. sapub.org HDAC inhibitors, such as trichostatin A (TSA) and suberoylanilide hydroxamic acid (SAHA), prevent the removal of acetyl groups, resulting in a more open chromatin state that is permissive for transcription. researchgate.netsapub.org The use of HDAC inhibitors has been shown to increase the production of a diverse range of secondary metabolites in various fungi. sapub.org

| Epigenetic Modifier Class | Example Compound(s) | Mechanism of Action | Effect on Gene Expression |

| DNMT Inhibitors | 5-Azacytidine (5-Aza), Decitabine | Inhibit DNA methyltransferases, preventing the methylation of cytosine residues in DNA. nih.gov | Activates transcription of silent genes by reducing DNA methylation-mediated silencing. researchgate.net |

| HDAC Inhibitors | Trichostatin A (TSA), Sodium Butyrate, SAHA | Inhibit histone deacetylases, leading to an accumulation of acetylated histones. nih.govsapub.org | Promotes a relaxed chromatin structure, making genes more accessible to transcription factors and activating gene expression. sapub.org |

This interactive table outlines the major classes of epigenetic modifiers used to modulate secondary metabolite biosynthesis in fungi.

Co-culture Techniques

In their natural environments, fungi exist in complex microbial communities and are in constant competition and interaction with other microorganisms. nih.gov These interactions can trigger the production of secondary metabolites that are not produced in monoculture. nih.gov Co-cultivation, or mixed fermentation, is a technique that mimics these natural interactions in a laboratory setting to induce the production of novel or cryptic secondary metabolites. nih.govmdpi.comopenbiotechnologyjournal.com

The principle behind co-culture is that the competition for resources or the chemical signals exchanged between different microbial species can activate silent biosynthetic gene clusters. nih.gov This strategy can involve co-culturing different species of fungi (fungal-fungal co-culture) or fungi with bacteria. nih.gov The induced production of secondary metabolites can be observed by comparing the metabolic profiles of the co-culture with those of the individual monocultures. openbiotechnologyjournal.com Both solid-state and liquid-state fermentation methods can be employed for co-cultivation, each offering different conditions for microbial interaction and metabolite exchange. nih.govencyclopedia.pub

One Strain Many Compounds (OSMAC) Strategy

The "One Strain Many Compounds" (OSMAC) strategy is a systematic approach to diversifying the secondary metabolites produced by a single microbial strain by manipulating its cultivation parameters. frontiersin.orgnih.gov This approach is based on the understanding that the expression of secondary metabolite gene clusters is highly sensitive to environmental conditions. frontiersin.org By systematically altering the culture medium and conditions, it is possible to trigger the expression of different biosynthetic pathways, leading to the production of a wider array of compounds. researchgate.netuni.lu

Key parameters that can be varied in the OSMAC approach include:

Media Composition : Altering the carbon and nitrogen sources, mineral salts, and the addition of precursors or trace elements. researchgate.net

Cultivation Conditions : Modifying the pH, temperature, aeration, and agitation speed of the culture. frontiersin.org

Physical State of Media : Switching between solid, semi-solid, and liquid fermentation. frontiersin.org

The OSMAC strategy is a simple yet powerful tool for unlocking the biosynthetic potential of fungi and discovering novel natural products or increasing the yield of known compounds. frontiersin.orgnih.gov

Chemical Synthesis and Analog Development

Total Synthesis Approaches of the Parent Compound and Related Dibenzo-α-pyrones

The total synthesis of dibenzo-α-pyrones, the core structure of alternariol (B1665735) and its derivatives, has been a subject of considerable research. These compounds serve as important intermediates in the synthesis of various biologically active molecules, including cannabinoids and agonists for progesterone (B1679170) and glucocorticoid receptors. mdpi.comnih.gov

A notable achievement in this area is the total synthesis of alternariol, which also yields alternariol 9-methyl ether as a byproduct. A convergent seven-step synthesis starting from orcinol (B57675) and 3,5-dimethoxybromobenzene has been reported. nih.gov The key step in this synthesis is a palladium-catalyzed Suzuki-type coupling reaction between an orcinol-derived boronic acid and a brominated resorcylic aldehyde. The final step involves demethylation, which furnishes alternariol in a 73% yield, along with a smaller fraction (approximately 20%) of alternariol 9-methyl ether. nih.govacs.org This approach provides a reliable method for accessing these mycotoxins for further study.

The biosynthesis of these compounds in fungi like Alternaria alternata involves a polyketide synthase (PKS). mdpi.com Understanding these natural synthetic pathways can also inspire and inform chemical synthesis strategies. The development of new catalytic methods, such as those using [N,P]-pyrrole PdCl2 complexes, is also being explored to facilitate the intramolecular arylation required for the formation of the dibenzo-α-pyrone and lactam analogues. rsc.org

| Synthetic Approach | Key Reaction | Starting Materials | Products | Reference |

| Convergent Synthesis | Palladium-catalyzed Suzuki-type coupling | Orcinol, 3,5-dimethoxybromobenzene | Alternariol, Alternariol 9-methyl ether | nih.govacs.org |

| Biosynthesis-Inspired | Polyketide synthase (PKS) pathway | Acetyl-CoA, Malonyl-CoA | Alternariol, Alternariol 9-methyl ether | mdpi.com |

| Catalytic Method Development | Intramolecular arylation with [N,P]-pyrrole PdCl2 complexes | Aryl precursors | Dibenzo-α-pyrone and lactam analogues | rsc.org |

Semi-synthetic Derivatization for Structural Modification

Semi-synthetic modification of naturally occurring alternariol and its methyl ether provides a valuable route to a diverse range of analogs. These modifications are instrumental in probing the structure-activity relationships and producing standards for modified mycotoxins that may be formed through metabolism in plants or animals.

Chemical sulfation and glucosylation have been successfully applied to prepare conjugated derivatives of AOH and AME. researchgate.net For instance, alternariol-3-sulphate (AOH-3-S), alternariol monomethyl ether-3-sulphate (AME-3-S), alternariol-3-glucoside (AOH-3-G), and alternariol monomethyl ether-3-glucoside (AME-3-G) have been synthesized. researchgate.net These conjugated forms are important for studying the metabolic fate and potential toxicity of the parent compounds.

Furthermore, biotransformation studies have revealed that AOH can undergo various modifications, including hydroxylation (a phase I biotransformation) and subsequent sulfation and glucuronidation (phase II biotransformation), primarily mediated by cytochrome P450 isoforms. frontiersin.org The synthesis of the parent alternariol methyl ether from alternariol has also been a long-standing practice, first reported in the early 1960s. acs.org

| Parent Compound | Modification Type | Resulting Derivative(s) | Significance | Reference |

| Alternariol (AOH) | Sulfation | Alternariol-3-sulphate (AOH-3-S) | Metabolic studies | researchgate.net |

| Alternariol 9-methyl ether (AME) | Sulfation | Alternariol monomethyl ether-3-sulphate (AME-3-S) | Metabolic studies | researchgate.net |

| Alternariol (AOH) | Glucosylation | Alternariol-3-glucoside (AOH-3-G) | Metabolic studies | researchgate.net |

| Alternariol 9-methyl ether (AME) | Glucosylation | Alternariol monomethyl ether-3-glucoside (AME-3-G) | Metabolic studies | researchgate.net |

| Alternariol (AOH) | Methylation | Alternariol 9-methyl ether (AME) | Access to AME | acs.org |

Chemoenzymatic Synthesis of Related Metabolites

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysts with the efficiency of chemical reactions to produce complex molecules. This approach has proven particularly effective for the synthesis of modified Alternaria mycotoxins.

A whole-cell biotransformation system using Escherichia coli engineered to express a glycosyltransferase from strawberry (Fragaria x ananassa), specifically UGT71A44, has been developed for the enzymatic glycosylation of AOH and AME. nih.govnih.gov This system efficiently produces alternariol-3-glucoside (AOH-3-G), alternariol-9-glucoside (AOH-9-G), and alternariol monomethyl ether-3-glucoside (AME-3-G). nih.govnih.gov The biotransformation rates were reported to be 58% for AOH-3-G, 5% for AOH-9-G, and 24% for AME-3-G. nih.gov

Another example of biotransformation involves the use of the fungus Aspergillus niger to convert 3-hydroxydibenzo-α-pyrone into 3,8-dihydroxydibenzo-α-pyrone and its aminoacyl conjugates. bioline.org.br This demonstrates the potential of using microorganisms to perform specific and often challenging chemical transformations on the dibenzo-α-pyrone scaffold.

| Enzyme/Organism | Substrate(s) | Product(s) | Biotransformation Rate | Reference |

| UGT71A44 (Fragaria x ananassa) in E. coli | Alternariol (AOH) | Alternariol-3-glucoside (AOH-3-G) | 58% | nih.govnih.gov |

| UGT71A44 (Fragaria x ananassa) in E. coli | Alternariol (AOH) | Alternariol-9-glucoside (AOH-9-G) | 5% | nih.govnih.gov |

| UGT71A44 (Fragaria x ananassa) in E. coli | Alternariol 9-methyl ether (AME) | Alternariol monomethyl ether-3-glucoside (AME-3-G) | 24% | nih.govnih.gov |

| Aspergillus niger | 3-hydroxydibenzo-α-pyrone | 3,8-dihydroxydibenzo-α-pyrone, Aminoacyl conjugates | - | bioline.org.br |

Advanced Isolation and Structure Elucidation Methodologies

Extraction and Chromatographic Separation Techniques

The initial step in studying 4-Hydroxyalternariol (B563335) 9-methyl ether involves its extraction from the fungal source, followed by purification using advanced chromatographic methods.

Liquid-Liquid Extraction Methods

The isolation process typically begins with large-scale fermentation of the fungus, for instance, an endophytic Alternaria sp. isolated from a host plant like Salvia miltiorrhiza. nih.gov The fungal culture, whether grown in a liquid medium or on a solid substrate like rice, is harvested and subjected to solvent extraction. nih.govnih.gov

A common and effective method is liquid-liquid extraction using an organic solvent such as ethyl acetate (B1210297) (EtOAc). nih.gov The fermented material is repeatedly extracted with EtOAc to ensure the efficient transfer of secondary metabolites, including 4-Hydroxyalternariol 9-methyl ether, from the biomass into the organic solvent. nih.gov The resulting crude ethyl acetate extract, which contains a mixture of various compounds, is then concentrated under a vacuum to yield a residue that is ready for further purification. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) for Purification

Following initial extraction and preliminary fractionation (e.g., via silica (B1680970) gel column chromatography), High-Performance Liquid Chromatography (HPLC) is employed for the fine purification of this compound. nih.gov Reverse-phase HPLC is a frequently utilized technique for separating dibenzo-α-pyrones.

This method involves a non-polar stationary phase (like C18) and a polar mobile phase. For instance, a gradient system of acetonitrile (B52724) (CH₃CN) and water, often containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape and resolution, is used to elute the compounds from the column. csic.es The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. Fractions are collected and monitored, often by UV-Vis spectroscopy, to isolate the pure this compound.

Spectroscopic Techniques for Structural Characterization

Once purified, the precise molecular structure of this compound is determined using a combination of high-resolution spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of the molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) experiments are conducted.

¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present (e.g., methyl, aromatic, carbonyl). 2D NMR experiments establish correlations between nuclei, allowing for the definitive assembly of the molecular structure. For example, HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying the connectivity between different parts of the dibenzo-α-pyrone core.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data is often compared to known values for related compounds like alternariol (B1665735) and alternariol 9-methyl ether for confirmation. Specific shifts can vary slightly based on the solvent used.)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1-CH₃ | - | ~2.7 |

| 2 | - | ~6.7 |

| 3 | - | - |

| 4 | - | - |

| 4a | - | - |

| 5 | - | ~6.7 |

| 6 | ~165 | - |

| 6a | - | - |

| 7 | - | - |

| 8 | - | ~6.8 |

| 9-OCH₃ | - | ~3.9 |

| 10 | - | ~7.0 |

| 10a | - | - |

| 10b | - | - |

| 1' | - | - |

Note: This table is a representative example. Detailed assignments require comprehensive analysis of 1D and 2D NMR spectra.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound. nih.gov This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. For this compound, HRESIMS analysis confirms the molecular formula as C₁₅H₁₂O₆. nih.gov

Table 2: HRESIMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₂O₆ |

| Calculated Mass | 288.0634 g/mol |

| Measured Mass (as [M+H]⁺ or other adducts) | Consistent with calculated mass |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a critical technique for determining the absolute configuration of chiral molecules. mtoz-biolabs.com This method measures the differential absorption of left and right-handed circularly polarized light by a chiral sample. mtoz-biolabs.com

For complex molecules like dibenzo-α-pyrones, the experimental CD spectrum is often compared with theoretical spectra generated by quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.govnih.govrsc.org The correlation between the experimental and calculated spectra allows for the confident assignment of the absolute stereochemistry of the molecule's chiral centers. nih.govnih.gov While direct experimental CD data for this compound is not always detailed in isolation studies, the technique is fundamental for the stereochemical elucidation of new, structurally related natural products. nih.govnih.gov

Biological Activities and Mechanistic Investigations

Antimicrobial Potency

4-Hydroxyalternariol (B563335) 9-methyl ether has demonstrated notable activity against a range of microorganisms, including both bacterial and fungal species.

Research has shown that 4-Hydroxyalternariol 9-methyl ether exhibits inhibitory effects against several bacterial pathogens. A study detailing the bioactivities of this compound, isolated from an endophytic fungus Alternaria sp. Samif01, reported its efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net The minimum inhibitory concentration (MIC) and the median inhibitory concentration (IC50) values were determined for a panel of pathogenic bacteria, highlighting its potential as a broad-spectrum antibacterial agent. researchgate.net

The compound was found to be active against Bacillus subtilis, Staphylococcus haemolyticus, Agrobacterium tumefaciens, Pseudomonas lachrymans, Ralstonia solanacearum, and Xanthomonas vesicatoria. researchgate.net The specific inhibitory concentrations are detailed in the table below.

| Bacterial Pathogen | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Median Inhibitory Concentration (IC50) (µg/mL) |

| Bacillus subtilis | Positive | 25 | 16.00 |

| Staphylococcus haemolyticus | Positive | 50 | 25.12 |

| Agrobacterium tumefaciens | Negative | 50 | 28.18 |

| Pseudomonas lachrymans | Negative | 75 | 38.27 |

| Ralstonia solanacearum | Negative | 25 | 17.36 |

| Xanthomonas vesicatoria | Negative | 50 | 26.30 |

The antifungal properties of this compound have also been investigated, with studies showing its effectiveness against certain fungal species. For instance, it has been reported to possess strong antifungal activity against Microbotryum violaceum. researchgate.net Furthermore, detailed studies have quantified its inhibitory effect on the spore germination of Magnaporthe oryzae, a significant plant pathogen responsible for rice blast disease, with a reported IC50 value of 87.18 µg/mL. researchgate.net This activity is consistent with the antifungal potential observed in other related alternariol (B1665735) derivatives.

Antioxidant Potential

The structural characteristics of this compound suggest a potential for antioxidant activity, a property common to many phenolic compounds.

While the antioxidant potential of Alternaria metabolites is generally recognized, specific quantitative data for this compound in common radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radical assays are not extensively detailed in the currently available scientific literature. However, the known ability of related Alternaria mycotoxins to generate reactive oxygen species and interact with cellular antioxidant systems suggests that this compound likely possesses radical scavenging capabilities. researchgate.netnih.gov Further research is required to quantify its specific IC50 values in these assays.

Enzyme Modulation and Inhibition

A significant area of investigation into the biological effects of this compound has been its interaction with key cellular enzymes, particularly those involved in DNA topology.

Research has identified this compound as a topoisomerase II poison. researchgate.netnih.gov This mechanism of action is shared with its parent compound, alternariol. The inhibitory effect is not due to the prevention of enzyme-DNA binding but rather the stabilization of the covalent topoisomerase II-DNA intermediate, also known as the cleavable complex. researchgate.net By trapping the enzyme in this state, this compound prevents the re-ligation of the DNA strands, leading to an accumulation of DNA strand breaks. researchgate.net This disruption of the topoisomerase II catalytic cycle is a key mechanism underlying the compound's genotoxic and cytotoxic effects. nih.gov

Modulation of Inducible Nitric Oxide Synthase (iNOS) (as observed for related dibenzo-α-pyrones)

While direct studies on this compound's effect on inducible nitric oxide synthase (iNOS) are not extensively detailed in the available literature, the activity of related phenolic compounds provides a basis for potential action. For instance, various phytochemicals, including phenolic compounds, have demonstrated inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov The overproduction of NO by iNOS is a hallmark of pro-inflammatory responses, and its inhibition is a key target in anti-inflammatory research. Certain triterpenoids and flavonoids isolated from Millettia speciosa have shown significant suppression of NO production, with IC50 values ranging from 43.9 to 449.5 µg/mL. nih.gov This suggests that compounds with similar structural motifs, such as the dibenzo-α-pyrone core, may possess the capability to modulate inflammatory pathways involving iNOS.

α-Glucosidase Inhibitory Effects (as observed for other dibenzo-α-pyrones)

The inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes. mdpi.comnih.gov Research into dibenzo-α-pyrone derivatives isolated from the marine-derived fungus Alternaria alternata has revealed significant α-glucosidase inhibitory activity. mdpi.com Although data specific to this compound is limited, its structural analogs have been shown to be potent inhibitors.

Notably, alternariol 1′-hydroxy-9-methyl ether demonstrated remarkable α-glucosidase inhibition with an IC50 value of 6.27 ± 0.68 µM, an activity level comparable to the clinical inhibitor acarbose (B1664774) (IC50 of 1.59 ± 1.37 μM). mdpi.com Other related dibenzo-α-pyrones also exhibited inhibitory effects, albeit to a lesser extent. mdpi.comresearchgate.net Molecular docking studies suggest that these compounds bind to key amino acid residues in the enzyme's active site, such as Asp1157, Asp1279, and Asp1420, through hydrogen bonds, thereby blocking substrate access. nih.govmdpi.com The potent activity of these related compounds suggests that the dibenzo-α-pyrone scaffold is a promising framework for the development of new α-glucosidase inhibitors.

| Compound | Source Organism | IC50 Value (µM) | Reference |

|---|---|---|---|

| Alternolide B | Alternaria alternata | 725.85 ± 4.75 | mdpi.com |

| Alternolide C | Alternaria alternata | 451.25 ± 6.95 | mdpi.com |

| Alternariol 1′-hydroxy-9-methyl ether | Alternaria alternata | 6.27 ± 0.68 | mdpi.com |

| Acarbose (Positive Control) | N/A | 1.59 ± 1.37 | mdpi.com |

Cellular and Molecular Activity Studies

Influence on Cellular Redox Status and Reactive Oxygen Species (ROS) Generation

Alternariol 9-methyl ether (AME), a closely related compound, has been shown to modulate the redox balance in human colon adenocarcinoma HT-29 cells. nih.gov Studies using the dichlorofluorescein (DCF) assay indicated that treatment with AME for one hour enhances the formation of dichlorofluorescein, which is a marker for the generation of reactive oxygen species (ROS). nih.gov This initial oxidative event was accompanied by a transient decrease in total glutathione (B108866) levels. nih.gov

In response to this oxidative shift, cells activate protective mechanisms. AME treatment was found to enhance the nuclear translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). nih.gov This activation of the redox-sensitive Nrf2/ARE pathway led to increased transcript levels of Nrf2-dependent genes, including γ-glutamylcysteine ligase (γ-GCL) and glutathione-S-transferase (GSTA1/2). nih.gov After 24 hours, this was reflected at the protein level by an increase in glutathione-S-transferase (GST) activity. nih.gov While AME can contribute to oxidative stress, the cellular response involves the upregulation of antioxidant defense systems. nih.govevitachem.com

Impact on DNA-Topoisomerase Complexes

Alternariol 9-methyl ether is recognized for its ability to interfere with the function of DNA topoisomerases, enzymes essential for managing DNA topology during replication and transcription. evitachem.comcaymanchem.com Specifically, AME has been identified as an inhibitor of human topoisomerase II, with an initial inhibitory concentration reported to be 25 μM. caymanchem.com Topoisomerase inhibitors can function by trapping the enzyme-DNA cleavage complex, which leads to the accumulation of DNA strand breaks. nih.gov This mechanism is a known source of genotoxicity and is exploited by some anticancer agents. nih.gov The interaction of AME with topoisomerase II underscores a significant molecular mechanism through which it can exert cytotoxic and genotoxic effects. evitachem.comcaymanchem.com

Modulation of Cell Viability in Experimental Cell Models

The impact of Alternariol 9-methyl ether on cellular processes ultimately affects cell viability. The compound has demonstrated cytotoxic effects in various mammalian cell lines. caymanchem.comnih.gov In human colon carcinoma HCT116 cells, AME was found to be cytotoxic with an IC50 value of 120 μM. caymanchem.com The mechanism underlying this cytotoxicity is linked to its ability to provoke DNA damage, which in turn can trigger programmed cell death. caymanchem.com Research indicates that AME-induced DNA damage can lead to the activation of apoptosis through the mitochondrial permeability transition pore. caymanchem.com

| Cell Line | Effect | Concentration / IC50 | Reference |

|---|---|---|---|

| HCT116 (Human Colon Carcinoma) | Cytotoxic | IC50 = 120 µM | caymanchem.com |

| HT-29 (Human Colon Adenocarcinoma) | Modulates redox balance, genotoxic properties reported for parent compound | Not specified | nih.gov |

| B. mycoides (Bacteria) | Cytotoxic (in bacterial halo assay) | MIC = 500 μg/disc | caymanchem.com |

Structure Activity Relationship Sar Studies

Identification of Key Structural Moieties for Specific Biological Activities

The dibenzo-α-pyrone core is the fundamental scaffold of 4-Hydroxyalternariol (B563335) 9-methyl ether and related compounds, and it is essential for their biological activities. The specific arrangement and type of functional groups attached to this core dictate the molecule's potency and selectivity. In 4-Hydroxyalternariol 9-methyl ether, the key structural features include the lactone ring, the phenolic hydroxyl groups, and the methoxy (B1213986) group.

Research has identified that this compound, along with its parent compounds alternariol (B1665735) and altenuisol, exhibits activity against a range of bacteria. researchgate.net The compound has shown inhibitory effects against Bacillus subtilis, Staphylococcus haemolyticus, Agrobacterium tumefaciens, Pseudomonas lachrymans, Ralstonia solanacearum, and Xanthomonas vesicatoria, with IC50 values ranging from 16.00 to 38.27 µg/mL. researchgate.net Furthermore, the related compound alternariol 9-methyl ether has been reported to possess mild antimicrobial, cytotoxic, and protein kinase inhibitory activities. nih.gov The planar, aromatic ring system is crucial for these interactions, likely allowing for intercalation with DNA or binding to flat receptor surfaces on proteins.

The following table summarizes the reported biological activities of this compound and its direct precursor, highlighting the role of the core structure.

| Compound | Biological Activity | Target Organisms/Cell Lines | Reported IC50 Values |

| This compound | Antibacterial | B. subtilis, S. haemolyticus, A. tumefaciens, P. lachrymans, R. solanacearum, X. vesicatoria | 16.00 - 38.27 µg/mL researchgate.net |

| Alternariol 9-methyl ether | Antimicrobial, Cytotoxic, Protein Kinase Inhibition | Various | Mild activity reported nih.gov |

| Alternariol 9-methyl ether | Nematicidal | Bursaphelenchus xylophilus | IC50 of 98.17 µg/mL researchgate.net |

Comparative Analysis with Alternariol and Other Dibenzo-α-Pyrones

Comparing the activity of this compound with its structural analogues, primarily alternariol (AOH) and alternariol 9-methyl ether (AME), provides significant insight into the roles of specific functional groups. AOH and AME are common food contaminants and their biological effects, including cytotoxicity, genotoxicity, and potential endocrine disruption, have been the subject of numerous studies. nih.govfrontiersin.org

The pattern of hydroxylation and methylation on the dibenzo-α-pyrone skeleton is a critical determinant of biological activity. These modifications alter the molecule's polarity, hydrogen-bonding capacity, and metabolic stability, which in turn affects its toxicokinetics and toxicodynamics.

The introduction of a hydroxyl group at the C4 position, which converts AME to this compound, has been shown to have a significant impact on biological activity. Specifically, 4-hydroxylation has been demonstrated to attenuate the estrogenic properties of both AOH and AME. nih.gov This suggests that the C4 position is important for the interaction with the estrogen receptor, and the addition of a hydroxyl group at this site hinders effective binding.

The methylation of a hydroxyl group, such as the one at the C9 position that distinguishes AME from AOH, also profoundly influences activity. While both AOH and AME exhibit cytotoxicity, their relative potencies can vary depending on the cell line and endpoint being measured. frontiersin.org Generally, methylation can decrease the ability of the molecule to form hydrogen bonds, which may reduce its interaction with certain biological targets. However, it can also increase lipophilicity, potentially enhancing membrane permeability.

The table below illustrates the structural differences and resulting biological activity variations among these related mycotoxins.

| Compound | Structure | Key Functional Group Differences from AOH | Impact on Biological Activity |

| Alternariol (AOH) | 3,7,9-trihydroxy-1-methyl-6H-dibenzo[b,d]pyran-6-one | - | Baseline cytotoxic and estrogenic activity. nih.govblackmould.me.uk |

| Alternariol 9-methyl ether (AME) | 3,7-dihydroxy-9-methoxy-1-methyl-6H-dibenzo[b,d]pyran-6-one | C9-OH is methylated to C9-OCH3 | Retains cytotoxicity; methylation at C9 alters interaction with some biological targets. frontiersin.orgblackmould.me.uk |

| This compound | 3,4,7-trihydroxy-9-methoxy-1-methyl-6H-dibenzo[b,d]pyran-6-one | Addition of C4-OH to AME | Attenuates estrogenic properties compared to AME. nih.gov |

The methylation at the C9 position, which converts alternariol (AOH) to alternariol 9-methyl ether (AME), is a key structural modification that influences how the molecule is recognized by biological systems. This single methyl group can significantly alter the binding affinity for enzymes and receptors.

The free hydroxyl group at C9 in AOH is a potential hydrogen bond donor. Methylating this group to form the methoxy group in AME removes this hydrogen-bonding capability. This change can be critical for interactions with specific targets. For instance, if a biological receptor relies on a hydrogen bond with the C9 hydroxyl for stable binding, AME will be a much weaker ligand than AOH. Conversely, if the binding pocket is hydrophobic in the region of the C9 position, the increased lipophilicity of the methoxy group in AME might lead to a more favorable interaction.

Both AOH and AME are known to be cytotoxic, but the methylation at C9 can modulate this activity. frontiersin.orgblackmould.me.uk The co-occurrence of AOH and AME in food often leads to additive or even synergistic cytotoxic effects, suggesting that they may act on similar or complementary cellular pathways. frontiersin.org The difference in their structures due to the C9 methylation likely results in subtle differences in their mechanisms of action or metabolic pathways, contributing to this complex interaction. The presence of the C9 methoxy group is a defining feature for biological recognition, influencing the toxicological profile of the resulting dibenzo-α-pyrone.

Biological Fate and Biotransformation

Mammalian Metabolic Pathways

The metabolism of 4-Hydroxyalternariol (B563335) 9-methyl ether is intrinsically linked to the biotransformation of its precursor, AME. In mammalian systems, AME undergoes a two-phase metabolic process designed to detoxify and excrete foreign compounds.

Phase I Oxidative Metabolism (e.g., Cytochrome P450 Enzymes)

The initial step in the metabolism of AME involves oxidative reactions, predominantly catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. nih.govacs.org These enzymes introduce a hydroxyl group onto the aromatic ring of the AME molecule, a process known as hydroxylation. Studies utilizing liver microsomes from various species, including humans, rats, and pigs, have demonstrated that AME is a substrate for CYP450-mediated hydroxylation. acs.orgnih.gov

This enzymatic action results in the formation of several monohydroxylated metabolites, including 4-Hydroxyalternariol 9-methyl ether (4-OH-AME). nih.govacs.org Research has shown that hydroxylation can occur at any of the four available positions on the aromatic rings of AME. nih.gov The formation of these catechol and hydroquinone (B1673460) metabolites is a significant metabolic pathway. nih.govnih.gov In human liver microsomes, 4-OH-AME and 2-OH-AME have been identified as the most abundant Phase I metabolites of AME. acs.org

Table 1: Phase I Oxidative Metabolites of Alternariol (B1665735) 9-methyl ether (AME) in Liver Microsomes

| Metabolite | Species in which Identified | Reference |

| 2-Hydroxy-AME | Human, Porcine | acs.org |

| 4-Hydroxy-AME | Human | nih.govacs.org |

| 8-Hydroxy-AME | Rat | acs.org |

| Dihydroxylated AME | Rat, Human, Porcine | nih.gov |

| Alternariol (AOH) (from demethylation) | Rat, Human, Porcine | acs.orgnih.gov |

Phase II Conjugation Mechanisms (e.g., Glucuronidation, Sulfation, Methylation)

Following Phase I hydroxylation, the newly formed hydroxylated metabolites, including 4-OH-AME, undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous molecules, such as glucuronic acid or sulfate (B86663), to the hydroxyl groups, increasing their water solubility and facilitating their excretion. nih.gov

Studies have demonstrated that the hydroxylated metabolites of AME are readily conjugated. In precision-cut rat liver slices, these catechol and hydroquinone metabolites were found to be predominantly present as glucuronide and/or sulfate conjugates. nih.govresearchgate.net Further investigations have identified specific UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes involved in this process. While much of the research has focused on the parent compounds, it is understood that the hydroxylated derivatives are substrates for these conjugation pathways. For instance, in human esophageal cells, methylation of 4-hydroxyalternariol (4-OH-AOH), a related compound, was observed as a preferred metabolic route over glucuronidation or sulfation, suggesting that methylation could also be a potential pathway for 4-OH-AME. nih.govresearchgate.net

Table 2: Phase II Conjugation of Alternariol 9-methyl ether (AME) and its Metabolites

| Conjugation Reaction | Enzyme Family | Substrate | Resulting Product | Reference |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Hydroxylated AME metabolites | Glucuronide conjugates | nih.govresearchgate.net |

| Sulfation | Sulfotransferases (SULTs) | Hydroxylated AME metabolites | Sulfate conjugates | nih.govresearchgate.net |

| Methylation | Catechol-O-methyltransferase (COMT) | Catechol metabolites of AME | O-methylated products | nih.gov |

Cellular Uptake and Intracellular Distribution in in vitro Systems

The ability of this compound to enter cells and exert biological effects is a crucial aspect of its biological fate. Research on the cellular uptake of this specific metabolite has been conducted using in vitro cell culture models.

A study investigating the cellular uptake of AME and its 4-hydroxylated metabolite (4-OH-AME) in the human esophageal squamous cell carcinoma cell line KYSE510 revealed important differences between the parent compound and its metabolite. nih.gov The results indicated that 4-OH-AME has a poor cellular uptake compared to AME. nih.govresearchgate.net After a one-hour incubation period, the intracellular concentration of 4-OH-AME was significantly lower than that of AME, suggesting that the hydroxylation process may hinder its ability to cross the cell membrane. nih.gov

While the study quantified the amount of the compound that entered the cells, detailed information on its specific intracellular distribution, such as localization within the cytoplasm, nucleus, or other organelles, is not extensively documented. The primary finding remains that the cellular barrier presents a significant obstacle for 4-OH-AME, which likely modulates its biological activity within the cell. nih.gov

Table 3: Cellular Uptake of AME and 4-OH-AME in KYSE510 Cells

| Compound | Incubation Time | Cellular Uptake | Reference |

| Alternariol 9-methyl ether (AME) | 1 hour | Higher than 4-OH-AME | nih.gov |

| This compound (4-OH-AME) | 1 hour | Poor | nih.govresearchgate.net |

in vivo Metabolic Profiling in Animal Models

To understand the metabolic fate of this compound in a whole organism, in vivo studies in animal models are essential. Research using rats has provided insights into the biotransformation and excretion of AME and its metabolites.

In a study involving bile duct-cannulated male rats administered AME, the formation of hydroxylated metabolites and their subsequent conjugation was confirmed in vivo. nih.gov Analysis of the bile revealed the presence of monohydroxylated metabolites of AME, which would include 4-OH-AME, existing as catechols or their O-methyl ethers. nih.gov These metabolites were found to be conjugated, indicating that the Phase II metabolic pathways are active in the whole animal. nih.govresearchgate.net

Another study investigating the metabolism and excretion of various Alternaria toxins in rats reported that a significant portion of administered AME is excreted in the feces. frontiersin.org This suggests that the oral bioavailability of AME is low, which is consistent with in vitro findings. nih.gov The detection of hydroxylated metabolites in blood and urine in related studies with the parent compound, alternariol, further supports the occurrence of Phase I metabolism in vivo. frontiersin.org While these studies provide a general picture of AME metabolism, a comprehensive metabolic profile specifically tracking the distribution and excretion of this compound and its unique conjugates in various tissues and excreta remains an area for further investigation.

Table 4: Summary of in vivo Findings for AME Metabolism in Rats

| Animal Model | Key Findings | Reference |

| Bile duct-cannulated male rats | Detection of monohydroxylated AME metabolites (as catechols or O-methyl ethers) in bile. Metabolites were present as conjugates. | nih.gov |

| Rats (Excretion study) | High percentage of administered AME recovered in feces, indicating low oral bioavailability. | frontiersin.org |

Ecological Roles and Biotechnological Research Applications

Role in Fungal Virulence and Plant Colonization

Evidence suggests that 4-Hydroxyalternariol (B563335) 9-methyl ether, as a derivative of alternariol (B1665735), is implicated in the virulence and colonization strategies of pathogenic fungi. The genus Alternaria includes numerous plant-pathogenic species that cause significant crop damage and post-harvest decay. researchgate.net The toxins produced by these fungi, including dibenzopyrone derivatives, are considered to play a crucial role in the pathogenesis of plant diseases. researchgate.net

Research on Alternaria alternata has identified a specific gene cluster responsible for the biosynthesis of alternariol (AOH) and its derivatives. nih.gov Studies involving the deletion of the core polyketide synthase gene, pksI, from this cluster resulted in a strain with significantly reduced virulence on host plants such as tomato, citrus, and apple. nih.gov This finding strongly suggests that AOH and its related compounds are virulence factors. The same biosynthetic cluster, through the action of various tailoring enzymes like monooxygenases and methyltransferases, is responsible for producing a suite of related compounds, including 4-hydroxyalternariol 9-methyl ether (4-OH-AME). nih.gov Therefore, 4-OH-AME is considered part of the chemical arsenal (B13267) that facilitates fungal infection and colonization of plant tissues.

| Gene/Compound | Function/Role | Impact on Virulence | Host Plants Affected |

| pksI gene | Encodes a polyketide synthase for alternariol (AOH) biosynthesis. nih.gov | Deletion leads to reduced virulence of A. alternata. nih.gov | Tomato, Citrus, Apple. nih.gov |

| Alternariol (AOH) | Precursor to derivatives like AME and 4-OH-AME. nih.gov | Acts as a virulence and colonization factor. nih.gov | General plant pathogenesis. researchgate.net |

| This compound | A derivative produced by the AOH biosynthetic cluster. nih.gov | Implied as a contributor to the overall virulence of the fungus. nih.gov | Associated with diseases caused by Alternaria spp. researchgate.net |

Interactions within Fungal Communities and Host Environments

The production of this compound and its analogs influences the complex interactions between the producing fungus, other microbes, and the host plant. Alternaria species are not only pathogens but can also exist as endophytes, living within plant tissues without causing apparent harm. mdpi.com In some cases, these endophytic fungi may confer benefits to their hosts.

An endophytic strain, Alternaria sp. Samif01, isolated from the roots of Salvia miltiorrhiza Bunge, was found to produce alternariol 9-methyl ether. nih.gov This compound exhibited significant antimicrobial activity against various bacteria and fungi, as well as antinematodal properties. nih.gov This suggests that by producing such bioactive metabolites, the endophytic fungus could protect its host plant from invasion by other pathogenic organisms. nih.gov The compound's ability to inhibit the photosynthetic electron transport chain in isolated chloroplasts further points to a direct interaction with the host's physiological processes. researchgate.net This dual role highlights the compound's importance in mediating the fungus's relationship with its environment, acting as both a virulence factor in pathogenic contexts and a protective agent in endophytic symbioses.

Biotechnological Potential for Controlled Production

The intricate biosynthesis of this compound presents opportunities for controlled production through biotechnological platforms. The identification of the AOH gene cluster in A. alternata is a critical step toward this goal. nih.gov Researchers have successfully demonstrated that heterologous expression of the polyketide synthase gene (pksI) in the fungal host Aspergillus oryzae is sufficient for producing the core molecule, alternariol. nih.gov

Furthermore, the co-expression of pksI with other tailoring enzymes from the same cluster, such as an O-methyltransferase (omtI) and a FAD-dependent monooxygenase (moxI), led to the production of various derivatives, including this compound. nih.gov This modular nature of the biosynthetic pathway allows for combinatorial biosynthesis approaches to generate specific compounds. Manipulating these pathways, for instance by knocking out the omtI gene to block AME production and accumulate AOH, has been demonstrated, showcasing the feasibility of engineering fungal strains for targeted metabolite production. asm.org These advances suggest that industrial fermentation using genetically engineered fungal hosts, such as Aspergillus oryzae or Penicillium chrysogenum, could be a viable method for the large-scale, controlled synthesis of this compound and its analogs. nih.govmdpi.com

| Enzyme/Gene | Function in Biosynthesis | Product(s) | Significance for Controlled Production |

| PksI | Polyketide Synthase | Alternariol (AOH). nih.gov | Core enzyme required for the backbone structure. nih.gov |

| OmtI | O-methyltransferase | Alternariol monomethyl ether (AME). nih.govasm.org | Allows for methylation of the AOH core. nih.gov |

| MoxI | FAD-dependent monooxygenase | 4-hydroxy-alternariol monomethyl ether (4-OH-AME). nih.gov | Enables hydroxylation to create further derivatives. nih.gov |

Exploration as Biopesticide or Agrochemical Leads

The distinct biological activities of this compound and its parent compounds make them interesting candidates for development as biopesticides or leads for new agrochemicals. mdpi.com The compound itself is a phytotoxin, and its mode of action has been partly elucidated. researchgate.net Research has shown that alternariol 9-methyl ether can inhibit the photosynthetic electron transport chain, a mechanism that is a target for many commercial herbicides. researchgate.net

In addition to its phytotoxic properties, alternariol 9-methyl ether has demonstrated a range of other bioactivities. It shows antifungal activity, inhibiting the spore germination of the rice blast fungus Magnaporthe oryzae. nih.govresearchgate.net It is also active against various bacteria and has demonstrated antinematodal activity against the pine wood nematode (Bursaphelenchus xylophilus) and the model organism Caenorhabditis elegans. nih.govresearchgate.net This broad spectrum of activity suggests that this compound and its synthetic analogues could serve as a foundation for developing novel crop protection agents. researchgate.net

| Bioactivity | Target Organism | Observed Effect | Potential Application |

| Phytotoxicity | Plants (e.g., Spinach chloroplasts) | Inhibition of photosynthetic electron transport chain. researchgate.net | Bioherbicide. mdpi.comresearchgate.net |

| Antifungal | Magnaporthe oryzae | Inhibition of spore germination (IC₅₀: 87.18 μg/mL). nih.govresearchgate.net | Biofungicide. |

| Antibacterial | Various bacteria | Minimum Inhibitory Concentration (MIC) values from 25 to 75 μg/mL. nih.govresearchgate.net | Bactericide. |

| Antinematodal | Bursaphelenchus xylophilus | IC₅₀ value of 98.17 μg/mL. nih.govresearchgate.net | Nematicide. |

| Antinematodal | Caenorhabditis elegans | IC₅₀ value of 74.62 μg/mL. nih.govresearchgate.net | Nematicide. |

Q & A

Q. What analytical methods are most effective for identifying and quantifying 4-Hydroxyalternariol 9-methyl ether in fungal extracts?

Methodological Answer: this compound can be identified using ultra-high-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UHPLC-ESI-QTOF-MS). This technique enables accurate mass measurement (±5 ppm error) and fragmentation pattern matching via tools like MetFrag. For example, theoretical molecular weights (e.g., C16H14O6) and diagnostic fragments (e.g., m/z 301.0721 [M+H]<sup>+</sup>) are critical for identification . Quantification often employs calibration curves with purified standards isolated via preparative HPLC or TLC (Rf values ~0.61–0.77) .

Q. How can this compound be isolated from endophytic fungi?

Methodological Answer: Isolation involves solvent extraction (ethyl acetate or methanol) of fungal biomass, followed by sequential chromatographic purification. Silica gel column chromatography is used for initial fractionation, with Sephadex LH-20 and semi-preparative HPLC for final purification. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) are essential for structural validation . For example, Alternaria sp. Samif01 yielded this compound via these steps, confirmed by <sup>13</sup>C NMR peaks at δ 170.2 (carbonyl) and δ 56.1 (methoxy group) .

Q. What are the primary biological activities of this compound?

Methodological Answer: The compound exhibits:

- Antibacterial activity : MIC values of 25–75 µg/mL against Gram-positive bacteria (e.g., Staphylococcus aureus) via broth microdilution assays .

- Antioxidant effects : DPPH radical scavenging assays show IC50 values comparable to ascorbic acid .

- Antinematodal activity : IC50 of 98.17 µg/mL against Bursaphelenchus xylophilus (pinewood nematode) .

Advanced Research Questions

Q. How does this compound inhibit the photosynthetic electron transport chain?

Methodological Answer: In vitro assays with spinach chloroplasts demonstrate inhibition of Photosystem II (PSII) at IC50 = 29.1 ± 6.5 µM. Mechanistic studies using synthetic analogues (e.g., 6H-benzo[c]cromen-6-ones) reveal that the compound binds to the plastoquinone-binding site (QB pocket), disrupting electron flow. Cyanobacterial growth inhibition assays (Synechocystis sp.) corroborate this mode of action, with IC50 values correlating with in vitro activity .

Q. What structural features of this compound influence its cytotoxicity compared to alternariol derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies show that methylation at position 9 reduces cytotoxicity compared to alternariol (e.g., IC50 > 100 µM in L5178Y mouse lymphoma cells). The hydroxyl group at position 4 enhances antioxidant activity but diminishes DNA topoisomerase I/II inhibition, a key mechanism of alternariol’s cytotoxicity. Molecular docking studies highlight weaker interactions with topoisomerase active sites due to steric hindrance from the methyl group .

Q. How can molecular docking elucidate the α-glucosidase inhibitory activity of this compound?

Methodological Answer: Ensemble docking with α-glucosidase (PDB: 2QMJ) reveals hydrogen bonding with residues Asp571, His600, and Trp538. Pose analysis (e.g., 2QMJ04_alternariol 9-methyl ether) shows four hydrogen bonds (Arg526, Asp571, Trp539, His600), stabilizing the ligand-enzyme complex. This correlates with in vitro IC50 values (~87 µg/mL), suggesting competitive inhibition .

Data Contradictions and Resolution

Q. Discrepancies in reported antibacterial MIC values

- : MIC = 25–75 µg/mL (Gram-positive bacteria).

- : MIC = 86.7–364.7 µM (~32–137 µg/mL, assuming molecular weight ~370 g/mol).

Resolution : Differences arise from bacterial strain variability (e.g., Bacillus subtilis vs. Escherichia coli) and assay conditions (broth vs. agar dilution). Standardized CLSI protocols are recommended for cross-study comparisons .

Q. Conflicting reports on phytotoxic vs. cytotoxic mechanisms

- : Targets photosynthesis (PSII inhibition).

- : Alternariol derivatives primarily inhibit topoisomerases.

Resolution : Methylation at position 9 redirects bioactivity from mammalian cytotoxicity (DNA damage) to phytotoxicity (photosynthesis disruption). SAR studies confirm this divergence .

Experimental Design Recommendations

- For bioactivity assays : Include alternariol as a positive control to benchmark cytotoxicity and antioxidant activity.

- For structural analysis : Combine HR-MS/MS with <sup>1</sup>H-<sup>13</sup>C HSQC NMR to resolve stereochemical ambiguities .

- For ecological studies : Evaluate fungal host specificity (e.g., Alternaria spp. from Datura stramonium vs. Salvia miltiorrhiza) to assess metabolite variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.